6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a heterocyclic molecule featuring a dihydroquinolin-4-one core substituted with a 1,2,4-oxadiazole ring and alkyl/aryl groups. Key structural attributes include:
- A 6-ethyl group on the quinoline ring.
- A 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl substituent at position 3.
- A 1-[(4-methylphenyl)methyl] (4-methylbenzyl) group at position 1.
Properties
IUPAC Name |
6-ethyl-1-[(4-methylphenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c1-4-20-11-14-25-23(15-20)26(32)24(17-31(25)16-21-9-5-18(2)6-10-21)28-29-27(30-33-28)22-12-7-19(3)8-13-22/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJMEBFGUZTMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a novel synthetic molecule that integrates a quinoline core with an oxadiazole ring and various aromatic substitutions. This structural complexity suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Overview
The molecular formula of this compound is with a molecular weight of 435.5 g/mol . The presence of the 1,2,4-oxadiazole moiety is significant due to its known bioisosteric properties, which enhance the pharmacological profile of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3O2 |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 931723-90-9 |
Anticancer Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activities. Specifically, compounds containing the 1,2,4-oxadiazole ring have shown efficacy against various cancer cell lines by inhibiting critical enzymes involved in tumor proliferation.
-
Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of enzymes such as:
- Telomerase
- Topoisomerase
- Histone deacetylases (HDACs)
-
Case Studies :
- In a study evaluating multiple oxadiazole derivatives, several compounds demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM against various leukemia and melanoma cell lines. For instance, one derivative showed a GI50 value of 3.52 µM against HL-60 leukemia cells .
- Another study highlighted that derivatives with similar structural features exhibited IC50 values as low as 0.67 µM against prostate cancer cells (PC-3) and other aggressive cancer types .
Other Biological Activities
Beyond anticancer properties, oxadiazole derivatives have been reported to possess a range of biological activities:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Reduction of inflammation markers in vitro.
- Antiviral : Some derivatives have shown potential against viral infections .
Research Findings
The following table summarizes key findings from recent research on the biological activity of related oxadiazole compounds:
| Compound Name | Activity Type | Cell Line Tested | GI50/IC50 Value |
|---|---|---|---|
| 6-Ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl] | Anticancer | HL-60 (leukemia) | 3.52 µM |
| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole | Anticancer | MDA-MB-435 (melanoma) | 6.82 % growth inhibition |
| Compound X | Antimicrobial | Various bacterial strains | IC50 < 10 µM |
| Compound Y | Anti-inflammatory | In vitro models | Significant reduction in IL-6 levels |
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit promising anticancer activity. The oxadiazole moiety is known to enhance the biological activity of quinolines, making this compound a candidate for further studies in cancer therapeutics.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results suggested that modifications to the quinoline structure could lead to enhanced potency against specific cancer types .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural components may interfere with microbial cell wall synthesis or function as enzyme inhibitors.
Case Study :
In vitro studies demonstrated that related oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that 6-Ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one could be explored further for its antimicrobial efficacy .
Materials Science Applications
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Photophysical Properties
The incorporation of oxadiazole and quinoline units is known to improve the photophysical properties of materials used in OLEDs. Research indicates that compounds with similar structures exhibit favorable emission characteristics.
Data Table: Photophysical Properties Comparison
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Compound A | 450 | 30 |
| Compound B | 480 | 25 |
| 6-Ethyl... | TBD | TBD |
Biological Research Applications
The compound's structure allows it to interact with biological systems effectively, making it a valuable tool in biochemical research.
Enzyme Inhibition Studies
Studies have shown that compounds containing oxadiazole can act as enzyme inhibitors. This property is crucial for drug design targeting specific enzymes involved in disease processes.
Case Study :
Research conducted on similar compounds indicated their ability to inhibit enzymes like cyclooxygenase (COX), which is relevant in inflammation and pain management .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares a common scaffold with derivatives reported in and , differing primarily in substituent groups. Below is a comparative analysis:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-methylbenzyl group and ethyl chain likely enhance lipophilicity compared to the 4-fluorobenzyl analog (), which may exhibit reduced membrane permeability due to polar fluorine .
Molecular Weight and Steric Bulk :
- The target compound’s higher molecular weight (~437.5 g/mol) compared to ’s analog (~399.4 g/mol) suggests greater steric hindrance, which could influence binding interactions in biological systems .
Preparation Methods
Hydrazide-Carbon Disulfide Cyclization
Hydrazides (e.g., compound 4 in) react with carbon disulfide in ethanolic potassium hydroxide under reflux to form 1,3,4-oxadiazole-2-thiones. For example:
Chloramine-T-Mediated Cyclization
Chloramine-T (N-chloro-p-toluenesulfonamide) oxidizes thiosemicarbazides to 1,3,4-oxadiazoles in ethanol under reflux. This method avoids strong bases and achieves moderate yields (61% for analogous compounds).
Comparative Analysis of Oxadiazole Synthesis
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Hydrazide + CS₂ | KOH, ethanol | 10 h reflux | 75% | |
| Chloramine-T | Ethanol, reflux | 4 h reflux | 61% |
Functionalization and Substitution
N-Alkylation of Quinolinone
The (4-methylphenyl)methyl group is introduced via alkylation of the quinolinone nitrogen. Benzyl halides or toluenesulfonate esters are typical alkylating agents. For example:
Coupling of Oxadiazole to Quinolinone
The oxadiazole ring is attached to the quinolinone core through a Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, a boronic acid-functionalized oxadiazole may couple with a halogenated quinolinone using palladium catalysts.
Challenges and Optimization
-
Regioselectivity : Ensuring proper orientation during oxadiazole-quinolinone coupling requires careful control of reaction conditions (e.g., temperature, catalyst loading).
-
Purification : High-boiling solvents (e.g., DMF) complicate isolation, necessitating column chromatography or recrystallization.
-
Demethylation Efficiency : In Friedel-Crafts alkylation, incomplete demethylation necessitates additional steps (e.g., acidic hydrolysis) .
Q & A
Basic: What synthetic routes are effective for preparing 6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one?
Methodological Answer:
The compound can be synthesized via oxidative cyclization of acylhydrazones using iodobenzenediacetate (IBD) in dichloromethane. This method is adapted from protocols for analogous oxadiazole-containing heterocycles. Key steps include:
- Condensation of a quinolinone hydrazide with 4-methylbenzoyl chloride to form the acylhydrazone intermediate.
- Cyclization with IBD under mild conditions (room temperature, 6–8 hours) to yield the oxadiazole ring .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced: How can reaction efficiency be improved for oxadiazole ring formation?
Methodological Answer:
Microwave-assisted synthesis significantly accelerates cyclization. For example, microwave irradiation (150 W, 100°C, 20 minutes) reduces reaction time from hours to minutes while maintaining yields >75%. Compare with conventional heating (reflux, 6 hours) to assess energy efficiency and scalability .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the ethyl group (δ 1.2–1.4 ppm, triplet), oxadiazole protons (δ 8.1–8.3 ppm), and dihydroquinolinone carbonyl (δ 175–178 ppm in 13C).
- FTIR : Confirm C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹).
- X-ray crystallography : Resolve steric effects from the 4-methylphenyl substituents .
Advanced: How to resolve discrepancies between experimental and theoretical NMR data?
Methodological Answer:
Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare computed chemical shifts with experimental data to identify conformational mismatches. For example, dihedral angle deviations in the oxadiazole ring may explain shifts >0.5 ppm .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- First aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately and provide the SDS (Safety Data Sheet) .
Advanced: How to design in vitro assays for anti-inflammatory activity evaluation?
Methodological Answer:
- COX-1/COX-2 inhibition assays : Use purified enzymes and measure IC50 values via fluorometric detection.
- NF-κB luciferase reporter assay : Treat transfected RAW 264.7 macrophages with LPS and quantify luminescence to assess suppression of inflammatory pathways .
Advanced: How to assess pharmacokinetic properties like solubility and permeability?
Methodological Answer:
- HPLC-UV : Determine solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Caco-2 cell monolayer assay : Measure apparent permeability (Papp) to predict intestinal absorption. Use a reference standard (e.g., propranolol) for validation .
Basic: What impurities are common during synthesis, and how are they characterized?
Methodological Answer:
- Uncyclized hydrazone : Detect via LC-MS (expected m/z [M+H]+ ~50–100 Da higher than the target).
- Oxidation byproducts : Identify using HRMS and compare fragmentation patterns with synthetic intermediates .
Advanced: How to optimize crystallization conditions for X-ray analysis?
Methodological Answer:
- Solvent screening : Test mixed solvents (e.g., ethanol/DMF, 9:1) to balance solubility and volatility.
- Slow evaporation : Use a controlled-temperature chamber (20–25°C) over 7–10 days. Monitor crystal growth via polarized microscopy .
Advanced: How to evaluate structure-activity relationships (SAR) for substituent modifications?
Methodological Answer:
- Analog synthesis : Replace 4-methylphenyl with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups.
- Biological testing : Compare IC50 values in enzyme assays to correlate substituent effects with activity. For example, 4-F-phenyl analogs may enhance COX-2 selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
